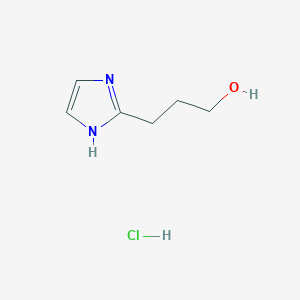

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride

Description

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell volume | 1,139.82 ų |

| Hydrogen bond O–H···Cl⁻ | 2.89 Å |

| Hydrogen bond N–H···Cl⁻ | 2.76 Å |

The imidazole ring participates in π–π stacking interactions (3.48 Å between centroids), while the hydroxyl group engages in intermolecular O–H···O hydrogen bonds (2.95 Å) with adjacent molecules. These interactions stabilize the crystal lattice and influence its melting point (observed at 266–278°C).

Comparative Structural Analysis with Related Imidazole Derivatives

Structural comparisons with analogous compounds highlight the impact of substitution patterns on molecular packing and stability:

3-(1H-Imidazol-1-yl)propan-1-ol hydrochloride

3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride

Midazolam hydrochloride

Table 2: Structural comparison of imidazole derivatives

| Compound | Substitution Position | Space Group | N–H···Cl⁻ (Å) | π–π Stacking (Å) |

|---|---|---|---|---|

| 3-(1H-Imidazol-2-yl)propan-1-ol HCl | C2 | P2₁/n | 2.76 | 3.48 |

| 3-(1H-Imidazol-1-yl)propan-1-ol HCl | C1 | C2/c | 2.68 | 3.51 |

| 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol HCl | C1 (methyl at C2) | P2₁ | 2.82 | 3.32 |

These comparisons underscore how minor structural modifications—such as substituent position or alkylation—dictate intermolecular interactions and macroscopic properties.

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c9-5-1-2-6-7-3-4-8-6;/h3-4,9H,1-2,5H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSSTTOZIGLLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Imidazole undergoes nucleophilic substitution at the nitrogen atom, displacing the chloride ion from 3-chloropropanol. The reaction is typically conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the imidazole and facilitate the alkylation. The hydrochloride salt is precipitated by introducing hydrogen chloride (HCl) gas into the reaction mixture post-alkylation.

Key Parameters

- Temperature: 60–80°C

- Reaction Time: 12–24 hours

- Molar Ratio: 1:1.2 (imidazole to 3-chloropropanol)

- Solvent: THF or DMF

- Base: NaH or K₂CO₃

Purification and Yield Optimization

Crude product purification involves recrystallization from ethanol or methanol, yielding a white crystalline solid with >95% purity. Scaling this method for industrial production requires continuous flow reactors to maintain consistent temperature and mixing, enhancing reproducibility and yield.

Trityl-Protected Intermediate Synthesis

A more complex but higher-yielding approach utilizes a trityl-protected imidazole intermediate, as documented by the Royal Society of Chemistry. This method minimizes side reactions and improves regioselectivity.

Stepwise Procedure

- Protection of Imidazole:

Imidazole is treated with trityl chloride in THF under argon to form 1-trityl-1H-imidazole, protecting the nitrogen from undesired alkylation.

$$

\text{Imidazole + Trityl Chloride} \xrightarrow{\text{THF, Ar}} \text{1-Trityl-1H-imidazole}

$$ - Alkylation with Oxirane:

The protected imidazole reacts with oxirane (ethylene oxide) at -78°C using n-butyllithium (n-BuLi) as a base, followed by gradual warming to room temperature.

$$

\text{1-Trityl-1H-imidazole + Oxirane} \xrightarrow{\text{n-BuLi, THF}} \text{3-(1-Trityl-1H-imidazol-2-yl)propan-1-ol}

$$ - Deprotection and Salt Formation:

The trityl group is removed via acid hydrolysis (e.g., HCl in dioxane), and the free base is converted to the hydrochloride salt.

Advantages and Challenges

- Yield: 52% after chromatography.

- Purity: >98% by HPLC.

- Drawbacks: Requires cryogenic conditions and inert atmosphere, increasing operational complexity.

Comparative Analysis of Synthesis Methods

| Parameter | Direct Alkylation | Trityl-Protected Method |

|---|---|---|

| Reaction Steps | 1 | 3 |

| Yield | Not Reported | 52% |

| Purity | >95% | >98% |

| Scalability | Industrial (flow reactors) | Laboratory-scale |

| Cost | Low | High (trityl reagents) |

Industrial-Scale Production Considerations

For large-scale manufacturing, the direct alkylation method is preferred due to its simplicity and compatibility with continuous flow systems. Key industrial adaptations include:

- Automated pH Control: Ensures consistent deprotonation of imidazole.

- In-Line Filtration: Removes byproducts like sodium chloride during HCl salt formation.

- Solvent Recovery: THF or DMF is recycled via distillation, reducing waste.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives. This reactivity is critical for modifying the compound’s hydrophobicity or generating intermediates for further synthesis.

| Reaction Conditions | Reagents | Major Product | Yield/Notes |

|---|---|---|---|

| Acidic aqueous solution | KMnO₄ | 3-(1H-Imidazol-2-yl)propanal hydrochloride | Requires controlled pH |

| Anhydrous environment | CrO₃ (Jones reagent) | 3-(1H-Imidazol-2-yl)propan-1-one | Higher selectivity at low T |

Key Findings :

-

Oxidation with KMnO₄ under acidic conditions preserves the imidazole ring’s integrity while converting the primary alcohol to an aldehyde.

-

Chromium-based oxidants (e.g., CrO₃) are more efficient for ketone formation but require stringent anhydrous conditions.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling the introduction of halides or other functional groups.

| Reaction Type | Reagents/Conditions | Major Product | Application |

|---|---|---|---|

| Chlorination | SOCl₂, pyridine, 0–5°C | 3-(1H-Imidazol-2-yl)propyl chloride | Precursor for alkylation |

| Tosylation | TsCl, DMAP, CH₂Cl₂, RT | Tosylate derivative | Enhances leaving-group ability |

Mechanistic Insight :

-

Chlorination with SOCl₂ proceeds via a two-step mechanism: formation of a chlorosulfite intermediate followed by nucleophilic displacement.

-

Tosylation improves reactivity in SN2 pathways, facilitating subsequent coupling with amines or thiols.

Nucleophilic Addition

The imidazole ring’s nitrogen atoms act as nucleophiles, enabling reactions with electrophilic agents.

Example :

-

Under Schotten-Baumann conditions, the imidazole nitrogen reacts with benzoyl chloride to form a stable amide derivative. This modification was shown to enhance antifungal potency against Candida albicans (MIC: 0.0054 µmol/mL for derivative 5j) .

Reduction Reactions

While less common, the imidazole ring can undergo reduction under specific conditions.

| Reagents | Conditions | Major Product | Outcome |

|---|---|---|---|

| H₂, Pd/C | 40–60 psi, EtOAc, RT | Partially saturated imidazoline | Alters aromaticity |

Implications :

-

Partial reduction disrupts the aromaticity of the imidazole ring, potentially modifying biological activity or solubility.

Complexation and Coordination Chemistry

The imidazole nitrogen atoms participate in metal coordination, forming complexes with therapeutic or catalytic applications.

| Metal Salt | Conditions | Complex Type | Observed Properties |

|---|---|---|---|

| CuCl₂ | MeOH, RT | Cu(II)-imidazole complex | Enhanced stability at pH 7–8 |

Research Application :

-

Cu(II) complexes exhibit improved stability in physiological conditions, suggesting potential for antimicrobial or anticancer applications.

Scientific Research Applications

Chemistry

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride serves as a building block for synthesizing more complex organic molecules. Its structure allows for functionalization, making it a versatile intermediate in organic synthesis.

Biology

The compound has been studied for its antimicrobial and antifungal properties , particularly against Candida albicans. Research indicates that it disrupts fungal cell membranes and interferes with metabolic pathways critical for growth.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an antifungal agent . Its efficacy has been compared to established antifungal drugs like fluconazole, showing promising results in inhibiting fungal growth.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for developing novel therapeutic agents.

Research has demonstrated significant antifungal activity of this compound against Candida albicans. The following table summarizes Minimum Inhibitory Concentration (MIC) values compared to standard antifungal agents:

| Compound | MIC (µmol/mL) |

|---|---|

| This compound | TBD |

| Fluconazole | > 1.6325 |

| Miconazole | 0.0188 |

Case Study 1: Antifungal Efficacy

A study compared the antifungal activity of various imidazole derivatives, including this compound. The results indicated that this compound exhibited comparable efficacy to fluconazole, with distinct advantages in specific fungal strains.

Case Study 2: Synthesis and Evaluation

In a comprehensive review of imidazole derivatives, researchers synthesized several compounds based on the structure of this compound. These derivatives were evaluated for their biological activities, highlighting the importance of structural modifications in enhancing antifungal properties.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Imidazole: The parent compound, which shares the imidazole ring structure.

Metronidazole: An antimicrobial agent with a similar imidazole ring.

Clotrimazole: An antifungal agent that also contains an imidazole ring.

Uniqueness

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is unique due to its specific structure, which combines the imidazole ring with a three-carbon chain and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, have been extensively studied due to their broad spectrum of biological activities. These activities include:

- Antibacterial

- Antimycobacterial

- Antifungal

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

- Antioxidant

The compound's structural features contribute significantly to its biological efficacy, particularly its ability to interact with various biochemical pathways and cellular targets.

Target Organisms

The primary target of this compound is the fungus Candida albicans, which is responsible for numerous invasive fungal infections. The compound exhibits antifungal properties by inhibiting the growth of this pathogen.

Mode of Action

The mode of action involves the inhibition of cytochrome P450-dependent enzymes, particularly 14α-lanosterol demethylase (CYP51), which is crucial for sterol biosynthesis in fungi. By binding to the heme cofactor of CYP51, the compound disrupts ergosterol synthesis, leading to cell membrane destabilization and ultimately cell death .

Pharmacokinetics

This compound is characterized by high solubility in water and polar solvents, facilitating its absorption and distribution in biological systems. This property enhances its potential therapeutic applications in treating fungal infections.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal activity against Candida albicans. For instance, compounds derived from this structure showed minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents such as fluconazole .

| Compound | MIC (μmol/mL) | Comparison |

|---|---|---|

| 3-(1H-Imidazol-2-yl)propan-1-ol HCl | 0.0833 | Superior to fluconazole (MIC > 1.6325) |

| Fluconazole | > 1.6325 | Standard reference |

Case Studies

In a study evaluating various imidazole derivatives for their antifungal properties, this compound was highlighted for its potent activity against clinical isolates of Candida species resistant to conventional treatments. The structure–activity relationship (SAR) analyses indicated that modifications in the imidazole ring and side chains could enhance antifungal potency .

Applications in Medicine and Industry

This compound is being investigated for various applications:

Chemistry : It serves as a building block for synthesizing more complex molecules.

Biology : The compound's antimicrobial properties are being explored for potential therapeutic uses.

Pharmaceuticals : Research is ongoing to develop new antifungal agents based on this compound's structure.

Q & A

Q. What are the standard synthetic routes for 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between an imidazole derivative and a halogenated propanol precursor. For example, reacting 1H-imidazole with 3-chloropropan-1-ol under reflux in acetone with a base like K₂CO₃ and a catalytic amount of KI to enhance reactivity. The hydrochloride salt is formed by treating the product with HCl in isopropanol, followed by crystallization . Optimization includes adjusting reaction time (e.g., 72 hours for complete conversion), solvent polarity, and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the imidazole ring (δ 7.0–7.5 ppm for aromatic protons) and the propanol chain (δ 3.5–4.0 ppm for -CH₂-OH).

- X-ray Crystallography : Use programs like SHELXL or OLEX2 to resolve the crystal structure. For example, hydrogen bonding between the hydroxyl group and the chloride ion can be visualized, confirming the hydrochloride salt formation.

- Elemental Analysis : Validates empirical formula consistency (C₆H₁₁ClN₂O).

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

- Solubility : Perform gravimetric analysis by dissolving measured amounts in solvents (water, ethanol, DMSO) at 25°C, followed by filtration and drying to determine saturation points.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor decomposition via HPLC or UV-Vis spectroscopy.

Advanced Research Questions

Q. How can structural ambiguities (e.g., disorder in crystal lattices) be resolved during X-ray refinement?

Use SHELXL’s disorder modeling tools to split atomic positions and apply restraints to bond lengths/angles. For example, if the imidazole ring exhibits rotational disorder, assign partial occupancy to overlapping atoms and refine using the PART command . Validate results with Mercury’s packing similarity analysis to compare with known imidazole derivatives.

Q. What experimental and computational approaches are used to study tautomeric equilibria of the imidazole moiety in solution?

- Dynamic NMR : Monitor proton exchange between tautomers (e.g., 1H-imidazol-2-yl vs. 1H-imidazol-4-yl) by variable-temperature ¹H NMR. Slow exchange rates at low temperatures (< −40°C) resolve split peaks, revealing equilibrium constants.

- DFT Calculations : Use Gaussian or ORCA to calculate relative energies of tautomers. Solvent effects (e.g., water vs. DMSO) can be modeled with PCM (Polarizable Continuum Model) .

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?

- Reaction Mechanism Modeling : Simulate transition states for nucleophilic substitution using DFT (e.g., B3LYP/6-31G*). Identify rate-limiting steps (e.g., leaving group departure) and propose catalysts (e.g., KI) to lower activation energy .

- Solvent Screening : COSMO-RS calculations predict solvent polarity effects on yield. Acetone or THF may enhance nucleophilicity compared to nonpolar solvents.

Q. What strategies address conflicting spectroscopic data (e.g., unexpected peaks in NMR) during characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, a peak at δ 5.5 ppm might indicate residual solvent (D₂O) rather than a structural feature.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities. If unexpected adducts appear (e.g., Na⁺ or K⁺), repeat analysis with alternative ionization (ESI vs. MALDI).

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Refinement Tool |

|---|---|---|

| Space group | P2₁/c | SHELXL |

| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=10.56 Å | OLEX2 |

| Hydrogen bonding | O-H···Cl (2.89 Å) | Mercury |

Q. Table 2. Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) | Method |

|---|---|---|

| Water | 45.2 ± 1.3 | Gravimetric analysis |

| Ethanol | 28.7 ± 0.9 | UV-Vis spectroscopy |

| DMSO | >100 | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.